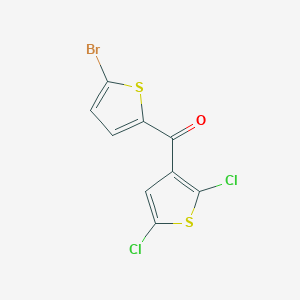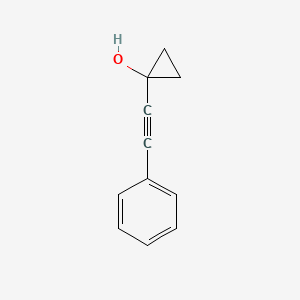![molecular formula C22H19N3O9 B14614818 4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) CAS No. 59919-92-5](/img/structure/B14614818.png)
4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) is a complex organic compound characterized by its phenolic and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) typically involves multiple steps, starting with the nitration of phenolic compounds. The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of nitrophenols
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and subsequent functionalization processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the nitro groups would produce corresponding amines.
Applications De Recherche Scientifique
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, antioxidants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) involves its interaction with molecular targets through its phenolic and nitro groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that influence biological pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol): Similar structure but with different substituents, leading to variations in reactivity and applications.
4-Nitrophenol: A simpler compound with a single nitro group, used as a precursor in various chemical syntheses.
Bisphenol A: Another phenolic compound with industrial significance, used in the production of plastics and resins.
Propriétés
Numéro CAS |
59919-92-5 |
|---|---|
Formule moléculaire |
C22H19N3O9 |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
4-[[4-hydroxy-3-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-5-nitrophenyl]methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C22H19N3O9/c1-11-3-13(8-17(20(11)26)23(29)30)5-15-7-16(22(28)19(10-15)25(33)34)6-14-4-12(2)21(27)18(9-14)24(31)32/h3-4,7-10,26-28H,5-6H2,1-2H3 |
Clé InChI |
DMOLFMCHZSCLJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=CC(=C(C(=C3)C)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)

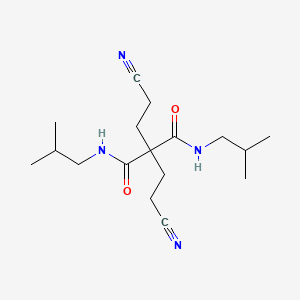
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
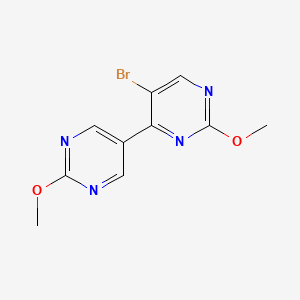
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
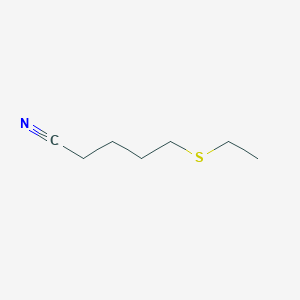
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
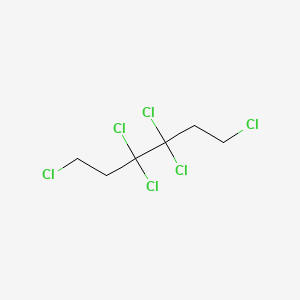
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
